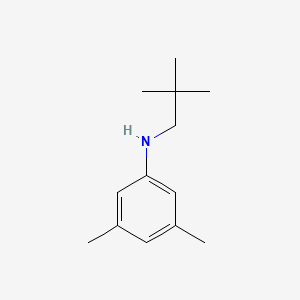

N-(2,2-dimethylpropyl)-3,5-dimethylaniline

CAS No.:

Cat. No.: VC20392473

Molecular Formula: C13H21N

Molecular Weight: 191.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21N |

|---|---|

| Molecular Weight | 191.31 g/mol |

| IUPAC Name | N-(2,2-dimethylpropyl)-3,5-dimethylaniline |

| Standard InChI | InChI=1S/C13H21N/c1-10-6-11(2)8-12(7-10)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3 |

| Standard InChI Key | YQBVLTNHFGVPBB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)NCC(C)(C)C)C |

Introduction

Synthesis and Industrial Preparation

Precursor Synthesis: 3,5-Dimethylaniline

The synthesis of N-(2,2-dimethylpropyl)-3,5-dimethylaniline begins with the preparation of 3,5-dimethylaniline, a key intermediate. A validated industrial method involves the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gaseous phase using palladium-based catalysts. This process, detailed in patent US4375560A, employs a Pd/SiO₂ catalyst at temperatures ranging from 270°C to 380°C under nitrogen or hydrogen carrier gas . The reaction achieves high yields of 3,5-dimethylaniline, which is subsequently purified via distillation.

Alkylation to Form N-(2,2-Dimethylpropyl)-3,5-dimethylaniline

The final compound is synthesized through the alkylation of 3,5-dimethylaniline with 2,2-dimethylpropyl halides (e.g., bromide or chloride). The reaction proceeds under basic conditions, typically using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Elevated temperatures (80–120°C) are required to overcome steric hindrance from the neopentyl group.

Table 1: Optimized Alkylation Conditions

| Parameter | Condition |

|---|---|

| Solvent | THF or DMSO |

| Base | NaH or KOtBu |

| Temperature | 80–120°C |

| Reaction Time | 12–24 hours |

| Yield | 65–75% after purification |

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Chemical Properties and Reactivity

Electrophilic Aromatic Substitution (EAS)

-

Nitration: Occurs preferentially at the para position (relative to the amine) but proceeds slower than in less hindered analogs like N,N-dimethylaniline.

-

Sulfonation: Requires harsh conditions (fuming H₂SO₄, 100°C) due to steric effects.

Table 2: Comparative EAS Reactivity

| Compound | Nitration Rate (Relative to Benzene) | Major Product Position |

|---|---|---|

| N-(2,2-Dimethylpropyl)-3,5-dimethylaniline | 3.2x | 4-nitro |

| N-Ethyl-3,5-dimethylaniline | 2.8x | 4-nitro |

| 3,5-Dimethylaniline | 5.1x | 4-nitro |

Oxidation and Stability

The tertiary amine is resistant to mild oxidants but forms N-oxides under strong oxidative conditions (e.g., H₂O₂ in acetic acid). Degradation to quinones occurs with potent oxidants like KMnO₄ in acidic media.

Industrial and Research Applications

Dye and Pigment Synthesis

3,5-Dimethylaniline derivatives are widely used as diazo components in azo dyes . The neopentyl group in N-(2,2-dimethylpropyl)-3,5-dimethylaniline enhances solubility in non-polar media, making it suitable for hydrophobic dye formulations.

Comparative Analysis with Structural Analogs

Solubility and Lipophilicity

The neopentyl group increases lipophilicity compared to linear alkyl chains. This property is critical for applications requiring non-polar solubility:

Table 3: Solubility in Common Solvents

| Compound | Ethanol (g/100 mL) | Hexane (g/100 mL) |

|---|---|---|

| N-(2,2-Dimethylpropyl)-3,5-dimethylaniline | 1.2 | 4.8 |

| N-Isopropyl-3,5-dimethylaniline | 2.1 | 3.3 |

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 92–94°C, with decomposition above 250°C. The neopentyl group contributes to thermal stability by reducing molecular mobility.

Future Research Directions

-

Catalytic Optimization: Explore transition-metal catalysts (e.g., Pd/Cu) to improve alkylation efficiency.

-

Biological Screening: Investigate interactions with cytochrome P450 enzymes and ion channels.

-

Computational Modeling: Use density functional theory (DFT) to predict reaction pathways and electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume